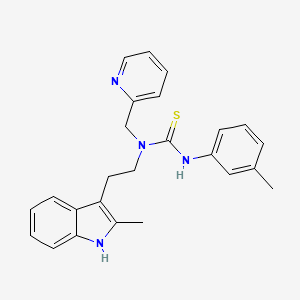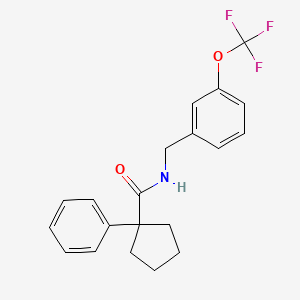
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent inhibitor of JAK enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. By blocking JAK activity, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide can prevent the activation of downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action has been shown to be effective in reducing disease activity in a variety of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its immunosuppressive properties, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the proliferation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent immunosuppressant, which can make it difficult to study the immune response in vivo. Additionally, its use in animal models may not accurately reflect its effects in humans.
Orientations Futures
There are several potential future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide. One area of interest is the development of more selective JAK inhibitors, which could reduce the risk of adverse effects associated with broad-spectrum inhibition of JAK enzymes. Another area of interest is the investigation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide's potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus. Finally, further research is needed to fully understand the long-term safety and efficacy of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide involves several steps, beginning with the reaction of 2-aminonicotinic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with 4-phenylthiazol-2-amine to form the final product. The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been optimized to produce high yields and purity, making it a viable candidate for further research and development.
Applications De Recherche Scientifique
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been extensively studied for its immunosuppressive properties, particularly in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has also been investigated for its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(23-17(24)10-9-15(22-23)14-7-8-14)18(25)21-19-20-16(11-26-19)13-5-3-2-4-6-13/h2-6,9-12,14H,7-8H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKROUWSHVHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

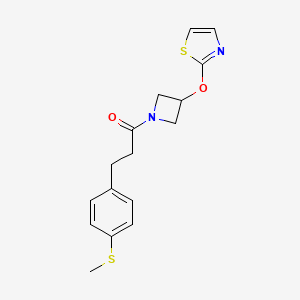
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)

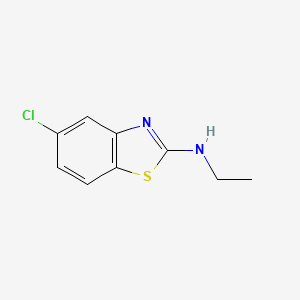

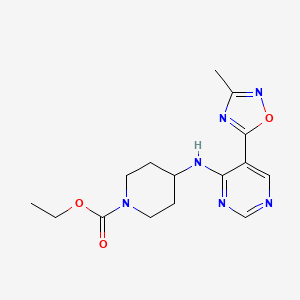
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)
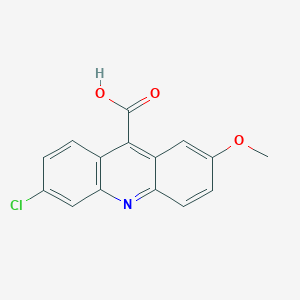
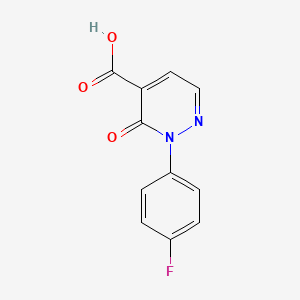
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)
